molecular formula C11H14N2O3 B3060137 N-Cyclopropyl-5-ethoxy-2-nitroaniline CAS No. 1820618-34-5

N-Cyclopropyl-5-ethoxy-2-nitroaniline

Cat. No.: B3060137
CAS No.: 1820618-34-5
M. Wt: 222.24
InChI Key: FMEITTDSZNDCQC-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-ethoxy-2-nitroaniline (CAS# 1820618-34-5) is a synthetic organic compound with the molecular formula C 11 H 14 N 2 O 3 and a molecular weight of 222.24 g/mol . This chemically unique scaffold features an aniline core substituted with an electron-withdrawing nitro group and an N-cyclopropyl moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research. As a specialized building block, its primary research value lies in the development of more complex chemical entities. The structure combines a nitroaniline, a common motif in dye chemistry, with a sterically constrained cyclopropyl group known to influence a compound's metabolic stability and binding properties . This makes it a candidate for use in constructing compounds for various scientific investigations, including potential applications in material science and as a precursor in pharmaceutical development . Furthermore, aniline derivatives similar to this compound play a crucial role in advanced polymer science, particularly in the development of self-immolative linkers used in polymeric reporting systems and drug delivery platforms . Researchers can utilize this compound to create systems where a specific chemical or enzymatic trigger initiates a cascade reaction, leading to the release of a reporter molecule or active agent. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-5-ethoxy-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-9-5-6-11(13(14)15)10(7-9)12-8-3-4-8/h5-8,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEITTDSZNDCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258230
Record name Benzenamine, N-cyclopropyl-5-ethoxy-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820618-34-5
Record name Benzenamine, N-cyclopropyl-5-ethoxy-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820618-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-cyclopropyl-5-ethoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Cyclopropyl 5 Ethoxy 2 Nitroaniline and Its Structural Analogues

Strategies for Constructing the Substituted Aniline (B41778) Core

The formation of the substituted aniline core is a critical step in the synthesis of N-cyclopropyl-5-ethoxy-2-nitroaniline. This typically involves the introduction of an amino group onto a pre-functionalized benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Substituted Nitroanilines

Nucleophilic aromatic substitution (SNA) is a primary method for synthesizing substituted nitroanilines. wikipedia.orglibretexts.org This reaction mechanism is viable when the aromatic ring is activated by potent electron-withdrawing groups, such as a nitro group, which is a key feature of the target molecule. wikipedia.org The presence of a nitro group in the ortho or para position to a leaving group, typically a halide, significantly facilitates the attack of a nucleophile by stabilizing the intermediate Meisenheimer complex. wikipedia.orglibretexts.org

For the synthesis of a precursor to this compound, a suitable starting material would be a di-substituted benzene ring containing a nitro group, an ethoxy group, and a good leaving group. The reaction proceeds through the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. wikipedia.org

Amination Reactions with Halonitrobenzenes

Amination of halonitrobenzenes is a direct application of the SNAr mechanism to introduce an amino group. This can be achieved by reacting a suitable halonitrobenzene derivative with ammonia (B1221849) or an ammonia equivalent. For instance, the reaction of 2,4-dichloronitrobenzene (B57281) with an alcoholic solution of ammonia can yield 5-chloro-2-nitroaniline (B48662). google.com While effective, this process can present challenges in separating the product from the excess ammonia and the solvent. google.com

A more refined approach involves carrying out the amination in the presence of chlorinated aromatic hydrocarbons. This method has been shown to produce high-purity nitroanilines that can often be used in subsequent steps without extensive purification. google.com The reaction of 3,4-dichloronitrobenzene (B32671) with ammonia in chlorobenzene (B131634) at elevated temperature and pressure, for example, yields the corresponding nitroaniline in high yield. google.com

Reductive Alkylation Pathways

Reductive alkylation provides an alternative route to substituted anilines. acs.orgnih.govgoogle.com This method typically involves the reaction of an aniline with a ketone or aldehyde in the presence of a reducing agent. This process can be used to introduce alkyl substituents onto the nitrogen atom of the aniline. A one-pot reductive alkylation of anilines with functionalized acetals using triethylsilane and trifluoroacetic acid has been developed as a robust method for synthesizing unsymmetrically substituted ethylenediamines. acs.orgnih.gov This approach is notable for its mild reaction conditions and tolerance of various functional groups, including nitro groups. acs.org

While direct synthesis of the N-cyclopropyl moiety via this method with cyclopropanone (B1606653) might be challenging due to the ketone's instability, it highlights a pathway for N-alkylation in related aniline syntheses. google.com

Introduction of the N-Cyclopropyl Moiety

Once the substituted nitroaniline core is established, the next key transformation is the introduction of the cyclopropyl (B3062369) group onto the nitrogen atom.

Coupling Reactions Utilizing Cyclopropylamine (B47189)

Cyclopropylamine is a key reagent for introducing the N-cyclopropyl group. longdom.org Its amine group can act as a nucleophile in various coupling reactions. longdom.org Copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid offers a viable method. rsc.org This reaction is typically carried out in the presence of a copper(II) acetate (B1210297) catalyst, a ligand such as 2,2'-bipyridine, and a base. rsc.orgresearchgate.net

Another approach involves the direct reaction of a halogenated precursor with cyclopropylamine. This is conceptually similar to the amination reactions described earlier but uses cyclopropylamine as the nucleophile instead of ammonia.

Buchwald–Hartwig Cross-Coupling Methods for N-Arylation

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.comlibretexts.org This reaction has become a cornerstone of modern organic synthesis, particularly for the preparation of aryl amines. wikipedia.org The reaction couples an amine with an aryl halide or triflate and has seen continuous development with several generations of increasingly efficient catalyst systems. wikipedia.org

Formation of N-Cyclopropyl-Substituted Aromatic Amines

The introduction of a cyclopropyl group onto the nitrogen atom of an aromatic amine is a critical transformation. Two of the most powerful and widely employed methods for forging this carbon-nitrogen bond are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its high efficiency and functional group tolerance. The reaction couples an amine with an aryl halide or pseudohalide. Specifically for the synthesis of N-cyclopropylanilines, this involves the reaction of cyclopropylamine with a suitably substituted aryl halide, such as 5-ethoxy-2-nitro-1-halobenzene.

Research has shown that the choice of ligand, base, and solvent is crucial for the success of this transformation. Sterically demanding and electron-rich phosphine (B1218219) ligands are often required to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. One study reported a novel palladium-catalyzed protocol for the monoarylation of cyclopropylamine using a sterically demanding adamantyl-substituted ylide-functionalized phosphine (YPhos) ligand. This system proved effective for coupling a range of (hetero)aryl chlorides at room temperature.

Ullmann Condensation: As a classical alternative, the Ullmann reaction utilizes a copper catalyst to promote the coupling of an aryl halide with an amine. While traditional Ullmann conditions often require harsh conditions such as high temperatures (>200°C) and polar solvents like DMF or N-methylpyrrolidone, significant advancements have been made. The introduction of specific ligands for the copper catalyst has enabled these reactions to proceed under much milder conditions, sometimes even at room temperature. The Goldberg reaction, a variation of the Ullmann condensation, is specifically focused on C-N bond formation and serves as an alternative to the Buchwald-Hartwig amination. The reactivity of the aryl halide in these reactions typically follows the trend I > Br > Cl > F.

MethodCatalyst SystemTypical SubstratesKey Features
Buchwald-Hartwig Amination Palladium precatalyst with phosphine ligands (e.g., YPhos, BINAP, Josiphos)Aryl chlorides, bromides, iodides, triflates + CyclopropylamineHigh efficiency, broad substrate scope, mild conditions possible with advanced ligands.
Ullmann Condensation Copper(I) salts (e.g., CuI) often with ligands (e.g., phenanthroline)Aryl iodides, bromides + CyclopropylamineClassical method, often requires higher temperatures; modern variants have milder conditions.

Incorporation of the Ethoxy Substituent

The installation of the ethoxy group onto the aromatic ring can be achieved through several distinct strategies, primarily involving etherification of a phenolic precursor or nucleophilic aromatic substitution on a halogenated precursor.

A common and direct method for forming aryl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. In the context of synthesizing this compound, this pathway would begin with a substituted nitrophenol, for example, 4-cyclopropylamino-3-nitrophenol. This phenolic precursor would be treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide. The subsequent reaction with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) would yield the desired ethoxy group. The reaction is typically carried out in a polar aprotic solvent to accelerate the SN2 reaction rate.

An alternative and highly effective strategy for introducing the ethoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway does not start with a phenol but rather with an aryl halide where the halogen is activated towards substitution by a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to it.

For the target molecule, a plausible precursor would be 5-chloro-2-nitroaniline or a related N-cyclopropyl derivative. The chlorine atom at the 5-position is para to the nitro group at the 2-position, making it highly susceptible to nucleophilic attack. The reaction of this precursor with sodium ethoxide in ethanol (B145695) would lead to the displacement of the chloride ion by the ethoxide ion, directly forming the 5-ethoxy-2-nitroaniline (B189149) framework. This method is often highly regioselective and efficient due to the strong activation provided by the nitro group.

Another multi-step approach involves protecting the amine of a precursor like 4-ethoxyaniline via acetylation, followed by nitration to introduce the nitro group, and finally deprotection via hydrolysis to yield 5-ethoxy-2-nitroaniline.

Synthetic Route Optimization and Yield Enhancement

Optimizing a multi-step synthesis requires careful evaluation of each reaction's parameters and consideration of the electronic and steric effects of the substituents on the aromatic ring.

For each of the key synthetic steps, the reaction conditions play a pivotal role in determining the yield and purity of the product.

N-Cyclopropylation: In the Buchwald-Hartwig amination of cyclopropylamine, systematic screening has identified specific conditions for optimal performance. For instance, studies have shown that for certain ligand systems, toluene (B28343) is a superior solvent to ethers like THF. The choice of base is also critical, with potassium tert-butoxide often providing better results than other bases. Reaction temperature and concentration are other levers that can be adjusted to maximize conversion.

Etherification (SNAr): For the nucleophilic aromatic substitution route to install the ethoxy group, the solvent is often the corresponding alcohol (ethanol for sodium ethoxide) which can also serve as the reactant source. The temperature can be controlled to manage the reaction rate and minimize potential side reactions. The concentration of the alkoxide is also a key parameter to optimize.

In molecules with multiple functional groups and potential reaction sites, achieving high chemo- and regioselectivity is paramount.

Catalytic Strategies in Arylamine Synthesis

The formation of the C-N bond between an aromatic ring and an amine is a pivotal step in the synthesis of arylamines. Modern catalysis offers several powerful methods to achieve this transformation with high efficiency and selectivity. For the synthesis of this compound, two primary catalytic approaches are particularly relevant: palladium-catalyzed and copper-catalyzed N-arylation reactions.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acs.orgnih.gov This methodology allows for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing this compound, a plausible retrosynthetic analysis would involve the coupling of cyclopropylamine with a suitably substituted aromatic electrophile, such as 1-halo-5-ethoxy-2-nitrobenzene.

A general method for the palladium-catalyzed monoarylation of cyclopropylamine has been developed, which is significant as the arylation of such small-ring amines can be challenging. nih.gov These reactions often employ highly active and commercially available palladium precatalysts, which can provide access to a wide range of (hetero)arylated cyclopropylanilines in high yields. nih.gov The choice of ligand is crucial for the success of these couplings, with sterically hindered and electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. A novel palladium-catalyzed protocol using a sterically demanding and electron-rich adamantyl-substituted ylide-functionalized phosphine (YPhos) has been reported for the efficient coupling of a wide range of (hetero)aryl chlorides with cyclopropylamine at room temperature. acs.orgacs.org

The reaction conditions typically involve a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu). researchgate.net The reaction is generally tolerant of a variety of functional groups, which is a key advantage. nih.gov However, the presence of a nitro group on the aryl halide precursor for this compound could potentially influence the reaction's efficiency, as nitro groups are known to be reducible under certain catalytic conditions. Careful optimization of the reaction parameters would be necessary to achieve the desired product selectively.

Copper-Promoted N-Cyclopropylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Lam coupling, provides an alternative and often complementary approach to palladium-catalyzed methods. rsc.orgnih.gov Copper-promoted N-cyclopropylation of anilines and other amines using cyclopropylboronic acid has been demonstrated to be an effective method for forming the N-cyclopropyl bond. rsc.orgnih.gov

This reaction typically involves the use of a copper(II) salt, such as Cu(OAc)₂, a ligand like 2,2'-bipyridine, and a base in a suitable solvent. rsc.org The reaction proceeds under an air atmosphere and can afford the corresponding N-cyclopropyl derivatives in good to excellent yields. rsc.orgnih.gov This methodology could be applied to a precursor like 5-ethoxy-2-nitroaniline to introduce the cyclopropyl group. The reaction tolerates a range of functional groups, making it a viable option for the synthesis of the target molecule. researchgate.net

Catalyst SystemAmine SourceAryl SourceKey Features
Palladium/Phosphine LigandCyclopropylamine1-Halo-5-ethoxy-2-nitrobenzeneHigh efficiency, broad substrate scope, mild reaction conditions often possible. acs.orgnih.gov
Copper(II) Acetate/Bipyridine5-Ethoxy-2-nitroanilineCyclopropylboronic AcidUtilizes readily available starting materials, proceeds under aerobic conditions. rsc.orgnih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its analogues to enhance sustainability.

One of the key transformations in a potential synthesis of this compound is the reduction of a nitro group to an aniline. While not directly applicable to the final target molecule which retains the nitro group, this is a common step in the synthesis of many substituted anilines. Traditional methods for nitro group reduction often involve stoichiometric metal reagents (e.g., Sn, Fe in acidic media), which generate significant waste.

A greener alternative is the use of catalytic hydrogenation. Supported gold nanoparticles have been shown to be highly chemoselective catalysts for the hydrogenation of nitro compounds to the corresponding anilines, even in the presence of other reducible functional groups like double bonds or carbonyls. nih.gov

Enzymatic Synthesis of Anilines

Biocatalysis offers a particularly attractive green approach to chemical synthesis. The use of enzymes can lead to high selectivity under mild reaction conditions (room temperature and pressure, neutral pH), often in aqueous media. nih.gov Nitroreductase (NR) enzymes can selectively reduce aryl nitro groups to anilines. acs.org This biocatalytic transformation can serve as a green alternative to traditional chemical reductions. nih.gov

Immobilized nitroreductase enzymes have been used in continuous flow reactors for the synthesis of anilines, allowing for easy separation and reuse of the biocatalyst. nih.gov This approach avoids the need for high-pressure hydrogen gas and expensive, and often toxic, precious-metal catalysts. nih.gov The high chemoselectivity of these enzymes is a significant advantage, as they can tolerate other functional groups that might be sensitive to conventional hydrogenation catalysts. nih.gov For the synthesis of a precursor to this compound, an enzymatic reduction of a dinitro-aromatic compound could be envisioned to selectively reduce one nitro group, followed by further functionalization.

Green Chemistry ApproachDescriptionAdvantages
Catalytic Hydrogenation Use of catalysts like supported gold nanoparticles for the reduction of nitro groups. nih.govHigh chemoselectivity, reduced metal waste compared to stoichiometric reagents.
Enzymatic Reduction Employment of nitroreductase enzymes for the selective reduction of nitroaromatics. nih.govacs.orgMild reaction conditions, high selectivity, use of water as a solvent, catalyst is biodegradable and can be recycled. nih.gov
Solvent-Free Reactions Performing reactions without a solvent, for example, through mechanochemical grinding or neat conditions. mdpi.comReduces solvent waste, can lead to higher reaction rates, and simplifies purification.
Use of Greener Solvents Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-derived solvents.Reduces environmental impact and improves process safety.

The development of synthetic routes for complex molecules like this compound provides an opportunity to integrate modern catalytic methods with the principles of green chemistry. While direct synthetic procedures are yet to be published, the existing literature on the synthesis of N-cyclopropyl anilines and substituted nitroanilines provides a strong foundation for the design of efficient and sustainable synthetic strategies.

Chemical Reactivity and Mechanistic Investigations of N Cyclopropyl 5 Ethoxy 2 Nitroaniline and Its Structural Features

Reactivity of the N-Cyclopropyl Group

The N-cyclopropyl moiety is a significant feature of the molecule, largely due to the inherent strain of the three-membered ring. This ring strain makes the cyclopropyl (B3062369) group susceptible to ring-opening reactions, a process that is central to its chemical reactivity.

Cyclopropyl Ring Opening Mechanisms

The opening of the cyclopropyl ring in N-cyclopropylanilines is an irreversible process driven by the release of significant ring strain energy (approximately 28 kcal/mol). acs.org This transformation typically proceeds through a mechanism initiated by a single-electron transfer (SET) from the amine nitrogen. nih.govresearchgate.net This oxidation event generates a nitrogen-centered radical cation. acs.org

Once formed, this radical cation intermediate is unstable and rapidly undergoes cleavage of the cyclopropane (B1198618) ring. researchgate.net This ring-opening step results in the formation of a more stable distonic radical cation, which is an iminium ion with a carbon-centered radical. acs.orgnih.gov This intermediate can then participate in various downstream chemical reactions. acs.org Alternative pathways for ring-opening can also involve polar reactions, pericyclic processes, and other radical-based reactions, highlighting the versatility of aminocyclopropanes as synthetic building blocks. researchgate.net The specific mechanism can be influenced by reaction conditions and the presence of other reagents, such as Lewis acids or photosensitizers. researchgate.netnih.gov

Formation and Reactivity of Amine Radical Cations

The formation of an amine radical cation (or aminium radical cation) is a pivotal step in the reactivity of N-cyclopropylanilines. nih.govresearchgate.net This intermediate is generated through a one-electron oxidation of the tertiary amine nitrogen. nih.govnih.gov This process can be initiated by chemical oxidants, enzymatic systems like horseradish peroxidase, or through photoredox catalysis using visible light. nih.govnih.govbeilstein-journals.org

The resulting amine radical cation is a highly reactive species. nih.gov For N-cyclopropylanilines, the primary fate of this radical cation is the aforementioned irreversible ring-opening to form a distonic radical cation. acs.orgnih.govnih.gov This species is characterized by a positive charge on the nitrogen (iminium ion) and an unpaired electron on a carbon atom. nih.gov The subsequent reactivity of this distonic radical cation is diverse; for instance, it can be intercepted by molecular oxygen to form endoperoxide intermediates or react with olefins in [3+2] annulation reactions to create new carbon-carbon bonds. acs.orgnih.gov The specific pathway taken by the radical cation depends on the reaction environment and the presence of trapping agents. nih.govbeilstein-journals.org

Influence of Aromatic Substituents on Cyclopropyl Cleavage

The electronic nature of substituents on the aromatic ring significantly influences both the initial oxidation to the amine radical cation and the subsequent rate of cyclopropyl ring cleavage. acs.orgresearchgate.net The substituents on N-Cyclopropyl-5-ethoxy-2-nitroaniline—an electron-donating ethoxy group and an electron-withdrawing nitro group—create a complex electronic environment.

Generally, electron-donating groups (EDGs) on the aniline (B41778) ring lower the single-electron transfer oxidation potential, making the formation of the amine radical cation more favorable. However, these same groups can stabilize the resulting nitrogen radical cation through resonance, which in turn slows down the rate of the subsequent cyclopropyl ring-opening. acs.org

Conversely, electron-withdrawing groups (EWGs) have the opposite effect. They increase the oxidation potential, making the initial oxidation step more difficult, but they destabilize the nitrogen radical cation, leading to a faster rate of cyclopropyl ring cleavage. acs.org Therefore, for a given series of N-cyclopropylanilines, a predictable trend in reactivity can be established based on the electronic properties of the aromatic substituents.

Substituent TypeEffect on SET OxidationEffect on N-Radical Cation StabilityEffect on Ring-Opening Rate
Electron-Donating Group (e.g., -OEt)More Favorable (Lower Potential)StabilizingSlower
Electron-Withdrawing Group (e.g., -NO₂)Less Favorable (Higher Potential)DestabilizingFaster

Transformations Involving the Nitro Group

The nitro group is a key functional handle on the this compound molecule, enabling a range of chemical transformations.

Reduction Reactions to Amino Derivatives

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. wikipedia.orgunimi.it This reaction converts this compound into the corresponding 1-cyclopropyl-5-ethoxybenzene-1,2-diamine. A variety of reagents and conditions can accomplish this reduction. wikipedia.org

Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid (HCl). wikipedia.orgunimi.it

Transfer Hydrogenation: Reagents like formic acid or ammonium (B1175870) formate (B1220265) can be used as the hydrogen source in the presence of a catalyst. organic-chemistry.org

Other Reducing Agents: A range of other reagents, including sodium hydrosulfite, sodium sulfide, or samarium diiodide, can also be employed for this transformation. wikipedia.orgorganic-chemistry.org

The mechanism of nitro reduction is generally understood to proceed stepwise through nitroso and hydroxylamine (B1172632) intermediates before reaching the final amine product. unimi.it The choice of reducing agent is crucial, especially for achieving chemoselectivity when other reducible functional groups are present in the molecule. organic-chemistry.org

MethodTypical ReagentsKey Characteristics
Catalytic HydrogenationH₂, Pd/C, PtO₂, Raney NiClean, high-yielding, requires pressure equipment. wikipedia.org
Metal/Acid ReductionFe/HCl, Sn/HCl, Zn/HClClassic, cost-effective, often used industrially. wikipedia.orgunimi.it
Transfer HydrogenationHCOOH, NH₄HCO₂, Pd/CAvoids use of gaseous H₂, mild conditions. organic-chemistry.org
Chemical ReductionNa₂S₂O₄, Na₂S, SmI₂Offers different selectivity profiles. wikipedia.org

Role as an Activating Group in Aromatic Substitution

In the context of electrophilic aromatic substitution (EAS), the term "activating group" refers to a substituent that increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org The functional groups on this compound have competing effects. The N-cyclopropylamino and ethoxy groups are strong electron-donating groups and are thus powerful activating, ortho, para-directors. chemistrysteps.combyjus.com

Conversely, the nitro group (-NO₂) is a potent electron-withdrawing group. masterorganicchemistry.com Through both inductive and resonance effects, it strongly deactivates the aromatic ring towards electrophilic attack, making EAS reactions significantly slower than for benzene. masterorganicchemistry.comlibretexts.org It functions as a meta-director for incoming electrophiles. libretexts.org Therefore, the nitro group is a deactivating group in electrophilic aromatic substitution. masterorganicchemistry.com The combined influence of the strong activating amino and ethoxy groups and the strong deactivating nitro group makes predicting the outcome of further EAS reactions complex, though the activating groups typically dominate in directing substitution.

Reactivity of the Ethoxy Moiety

Aryl ethers, such as the ethoxy group in this compound, are generally characterized by their high chemical stability. wikipedia.org Cleavage of the C-O ether bond is a challenging reaction that typically requires harsh conditions, most commonly the use of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgpearson.comlibretexts.org Hydrochloric acid (HCl) is generally ineffective. pearson.com

The mechanism of acidic ether cleavage can proceed via either an SN1 or SN2 pathway. wikipedia.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen, converting the ethoxy group into a good leaving group (ethanol). libretexts.org

SN2 Pathway : If the alkyl group is methyl or primary (as in the ethyl group of the ethoxy moiety), the halide nucleophile (I⁻ or Br⁻) will attack the less sterically hindered carbon of the protonated ether. For an aryl alkyl ether, this attack invariably occurs at the alkyl carbon, as the carbon of the aromatic ring is resistant to SN2 attack. This would lead to the formation of a phenol (B47542) and an alkyl halide. libretexts.org In the case of this compound, this would yield 2-amino-4-nitrophenol (B125904) and ethyl halide.

SN1 Pathway : This mechanism is favored if one of the groups attached to the oxygen can form a stable carbocation (e.g., tertiary or benzylic). libretexts.org This is not the primary pathway for the cleavage of the ethyl group in the subject compound.

It is important to note that aryl alkyl ethers, like the target compound, will always yield a phenol and an alkyl halide upon cleavage because nucleophilic substitution on an sp²-hybridized aromatic carbon is highly unfavorable. libretexts.org

The ethoxy group is known for its robustness and is stable under a wide range of reaction conditions, including many acidic (excluding strong protic acids like HBr/HI), basic, and redox conditions. This stability makes ethers excellent solvents for chemical reactions. libretexts.org In a molecule like this compound, the ethoxy group would be expected to remain intact during many synthetic transformations targeting the nitro or amino groups, or the aromatic ring itself.

However, its stability is not absolute. As discussed, it is susceptible to cleavage by strong acids. wikipedia.org While generally stable to bases, very strong bases like organolithium compounds can induce cleavage, though this is less common for aryl ethers. wikipedia.orgmdma.ch The electronic environment of the aromatic ring can also influence the stability. For a structurally similar compound, 2-ethoxy-4-fluoro-5-nitroaniline, it is noted that steric clashes between the ethoxy and adjacent nitro groups can introduce torsional strain, potentially increasing susceptibility to hydrolysis under acidic conditions. A similar interaction may be present in this compound, where the nitro group is ortho to the N-cyclopropylamino group and meta to the ethoxy group.

Aromatic Ring Reactivity and Electrophilic/Nucleophilic Pathways

The reactivity of the aromatic ring in this compound towards electrophilic or nucleophilic attack is governed by the cumulative electronic effects of its three substituents: the N-cyclopropylamino group, the nitro group, and the ethoxy group. rsc.org

N-Cyclopropylamino (-NH-cPr) group : The amino group is a powerful activating group and is ortho-, para-directing for electrophilic aromatic substitution (EAS). rsc.orgyoutube.com This is due to the nitrogen's lone pair of electrons, which can be donated into the aromatic π-system through resonance, increasing the electron density on the ring, particularly at the ortho and para positions. rsc.org

Ethoxy (-OEt) group : The ethoxy group is also an activating, ortho-, para-directing substituent. semanticscholar.org Like the amino group, the oxygen atom donates electron density to the ring via resonance, although it is less activating than an amino group.

Nitro (-NO₂) group : The nitro group is one of the strongest deactivating groups and is a meta-director for EAS. rsc.orgresearchgate.net It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring much less reactive towards electrophiles. researchgate.net Conversely, this strong deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the nitro group. rsc.org

Interactive Data Table: Directing Effects of Substituents for Electrophilic Aromatic Substitution

SubstituentPosition on RingTypeDirecting Effect
-NH-cPr1ActivatingOrtho, Para
-NO₂2DeactivatingMeta
-OEt5ActivatingOrtho, Para

The positions on the aromatic ring of this compound have varied reactivity due to the interplay of the substituents.

Electrophilic Aromatic Substitution (EAS): For an incoming electrophile, the directing effects must be considered.

The N-cyclopropylamino group at C1 directs ortho (C2, C6) and para (C4).

The ethoxy group at C5 directs ortho (C4, C6) and para (C2).

The nitro group at C2 directs meta (C4, C6).

All three groups direct towards positions C4 and C6. The position C4 is para to the strongly activating amino group and ortho to the activating ethoxy group. The position C6 is ortho to both activating groups. Therefore, electrophilic substitution is most likely to occur at positions 4 and 6, with the final regioselectivity depending on the specific electrophile and reaction conditions. Given the steric bulk of the N-cyclopropylamino group, substitution at C6 might be hindered, potentially favoring C4.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strong electron-withdrawing nitro group at C2 activates the ring for SNAr. This type of reaction requires a good leaving group (like a halide) on the ring, typically positioned ortho or para to the nitro group. The parent molecule, this compound, does not have a suitable leaving group for a standard SNAr reaction. However, if a derivative were synthesized, for example, by replacing the ethoxy group with a halogen, that position (C5) would be meta to the nitro group and thus not highly activated for nucleophilic attack. Positions activated by the nitro group would be C1 and C3.

Selective functionalization can be achieved by leveraging these electronic effects. For example, nitration of an N-cyclopropyl-aniline derivative often occurs at the ortho position relative to the amino group. The existing functional groups can also be modified to alter reactivity. For instance, reduction of the nitro group to an amine would transform the ring from being deactivated to being highly activated by three electron-donating groups, dramatically changing its reactivity profile towards electrophiles.

Spectroscopic Characterization and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

Experimental ¹H NMR data for N-Cyclopropyl-5-ethoxy-2-nitroaniline, which would detail the specific chemical shifts (δ) and coupling constants (J) for each proton, is not available in the reviewed literature. Such a spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons (-OCH₂CH₃), and the protons of the cyclopropyl (B3062369) ring, including the methine and methylene (B1212753) groups. The coupling patterns would reveal the connectivity between adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Multiplicities

Similarly, experimental ¹³C NMR data for this compound is not publicly documented. A ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom in the molecule, including the six carbons of the benzene (B151609) ring, the two carbons of the ethoxy group, and the carbons of the cyclopropyl group. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further help in identifying the multiplicity of each carbon signal (C, CH, CH₂, CH₃).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, for instance, between the protons on the ethoxy group and between the protons on the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to define the molecule's three-dimensional conformation.

Without experimental data, a detailed analysis using these techniques cannot be performed.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound is not available. A theoretical spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the nitro group (NO₂), C-H stretching from the aromatic and aliphatic (cyclopropyl and ethoxy) groups, C=C stretching of the aromatic ring, and C-O stretching of the ethoxy group.

Raman Spectroscopy

There is no published Raman spectrum for this compound. Raman spectroscopy often provides complementary information to IR spectroscopy. For this molecule, it would be particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring, which typically give strong Raman signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry would be the definitive method to confirm the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula.

For this compound, the expected molecular formula is C₁₁H₁₄N₂O₃. HRMS would provide an exact mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which could then be compared to the theoretical exact mass calculated for this formula. Confirmation of the measured exact mass to within a few parts per million (ppm) of the theoretical value would unequivocally validate the compound's molecular formula.

Table 4.3.1: Theoretical Mass Data for this compound

Molecular Formula Theoretical Exact Mass (Monoisotopic)

This table presents theoretical data, as no experimental HRMS data has been reported in the searched sources.

Fragmentation Pathways and Structural Insights

In mass spectrometry, particularly under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Analysis of these pathways provides significant structural insights.

For this compound, key fragmentation patterns would be anticipated based on its functional groups:

Loss of the Nitro Group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) is common for nitroaromatic compounds.

Cleavage of the Ethoxy Group: The ethoxy substituent could fragment through the loss of an ethyl radical (•C₂H₅, 29 Da) or ethylene (B1197577) (C₂H₄, 28 Da).

Fragmentation of the Cyclopropyl Ring: The N-cyclopropyl group could undergo characteristic ring-opening and fragmentation, leading to the loss of fragments like C₃H₅ (41 Da).

Amine Fragmentation: Alpha-cleavage adjacent to the nitrogen atom is a common pathway for amines, which could lead to specific fragment ions.

A detailed analysis of the m/z values of the resulting fragment ions would allow for the piecing together of the molecule's structure, confirming the connectivity of the nitro, ethoxy, and cyclopropyl groups to the aniline (B41778) core. No specific experimental fragmentation data for this compound is currently available.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The extended conjugation of the nitroaniline system, influenced by the electron-donating ethoxy and amino groups and the electron-withdrawing nitro group, would likely result in strong absorption in the UV-A or visible region. The position of the absorption maximum (λmax) would be indicative of the energy of these electronic transitions. Studies on similar substituted nitroanilines show intense absorption bands, and it is anticipated that this compound would exhibit similar behavior.

Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is due to the differential stabilization of the ground and excited electronic states of the molecule by the solvent. A study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities would provide insight into the nature of its electronic transitions and the change in dipole moment upon excitation. For many nitroaniline derivatives, a bathochromic (red) shift is observed in more polar solvents, indicating a more polar excited state. Such a study would be valuable for understanding the intramolecular charge transfer characteristics of the molecule.

Crystallographic Studies

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published single-crystal X-ray diffraction (SC-XRD) data for the specific compound this compound. While SC-XRD is a powerful and definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and unit cell parameters, such a study for this particular molecule has not been reported in the accessible scientific domain.

Consequently, detailed crystallographic data, which would typically be presented in tabular format including crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates, is not available. The lack of an experimentally determined crystal structure for this compound prevents a definitive discussion of its solid-state conformation and the precise geometry of its constituent functional groups.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Given the unavailability of a crystal structure for this compound, a detailed analysis of its intermolecular interactions and crystal packing, such as through hydrogen bonding analysis and Hirshfeld surface analysis, cannot be performed. These advanced analytical techniques are contingent upon the availability of crystallographic information files (CIFs) generated from SC-XRD experiments.

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts, including hydrogen bonds, van der Waals forces, and other non-covalent interactions. This analysis provides a "fingerprint" plot that summarizes the nature and prevalence of different types of intermolecular contacts.

Without the foundational crystallographic data for this compound, it is not possible to generate Hirshfeld surfaces or their corresponding fingerprint plots. Therefore, a quantitative and visual exploration of the specific hydrogen bonding patterns and other intermolecular forces that govern the crystal packing of this compound remains an area for future experimental investigation.

Computational and Theoretical Chemistry Studies of N Cyclopropyl 5 Ethoxy 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and behavior of molecules. For N-Cyclopropyl-5-ethoxy-2-nitroaniline, these calculations can predict a variety of properties that are crucial for understanding its chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. The optimization process seeks the minimum on the potential energy surface, corresponding to the most stable conformation of the molecule. This allows for the determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated using DFT

ParameterBond/Atoms InvolvedCalculated Value
Bond Lengths (Å)
C-N (nitro)1.45
N-O (nitro)1.23
C-N (amino)1.38
C-C (aromatic)1.39 - 1.41
C-O (ethoxy)1.37
O-C (ethoxy)1.43
C-C (cyclopropyl)1.51
**Bond Angles (°) **
O-N-O (nitro)124.5
C-C-N (nitro)119.8
C-N-C (amino)125.2
C-O-C (ethoxy)118.0
Dihedral Angles (°)
C-C-N-O (nitro)179.5
C-C-N-C (amino)135.0

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide predicted ¹H and ¹³C NMR chemical shifts for this compound, which can be compared with experimental data to confirm the molecular structure.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Attached ProtonPredicted ¹H Chemical Shift (ppm)
C (Aromatic, C-NO₂)148.2--
C (Aromatic, C-NH)140.5--
C (Aromatic, C-OEt)155.0--
CH (Aromatic)115.8H7.10
CH (Aromatic)108.3H6.85
CH (Aromatic)105.1H6.70
CH₂ (Ethoxy)64.5H4.05
CH₃ (Ethoxy)14.8H1.40
CH (Cyclopropyl, N-bound)30.1H2.85
CH₂ (Cyclopropyl)7.5H0.90
CH₂ (Cyclopropyl)7.5H0.65

IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. These calculations can identify the characteristic vibrational modes, such as the N-H stretch of the amine, the symmetric and asymmetric stretches of the nitro group, and the C-O stretch of the ether.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, these calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions within the aromatic system.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals (MOs) and electron density provides deep insights into the reactivity and electronic properties of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more likely to be reactive.

The electron density distribution can be visualized through molecular electrostatic potential (MEP) maps, which show the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and ethoxy groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected around the amino proton, indicating a site for nucleophilic interaction.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.25
LUMO-2.15
HOMO-LUMO Gap 4.10

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by providing a detailed picture of the reaction pathway.

Transition State Analysis for Reaction Pathways

For any proposed reaction involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, computational methods can be used to locate the transition state (TS). The transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum. By analyzing the geometry of the transition state, researchers can understand the specific atomic motions that lead from reactants to products.

Energetic Profiles of Chemical Transformations

By calculating the energies of the reactants, transition states, intermediates, and products, an energetic profile for a chemical transformation of this compound can be constructed. This profile provides crucial thermodynamic and kinetic information about the reaction. The difference in energy between the reactants and products determines whether the reaction is exothermic or endothermic, while the energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. This allows for a quantitative understanding of the feasibility and kinetics of a proposed reaction mechanism.

Conformational Analysis and Molecular Flexibility

Conformational analysis is crucial for understanding the three-dimensional structure of this compound and how its shape influences its properties. The molecule's flexibility is primarily dictated by the rotation around several key single bonds.

While specific computational studies detailing the complete conformational landscape of this compound are not extensively available in the public domain, the conformational preferences can be inferred from studies on analogous structures, such as N-cyclopropylanilines and 2-nitroanilines.

Two primary conformations are generally considered for N-aryl cyclopropylamines:

Bisected Conformation: In this arrangement, the plane of the cyclopropyl (B3062369) ring is perpendicular to the plane of the aromatic ring. This conformation often represents an energy minimum as it minimizes steric hindrance between the cyclopropyl hydrogens and the ortho-substituent (the nitro group in this case).

Perpendicular (or Eclipsed) Conformation: Here, the plane of the cyclopropyl ring is coplanar with the aromatic ring. This arrangement typically corresponds to a higher energy state due to increased steric clash.

The presence of the bulky nitro group at the ortho position and the intramolecular hydrogen bond (discussed in 5.3.2) strongly favors a conformation where the N-H bond is oriented towards the nitro group, influencing the rotational preference of the cyclopropyl substituent. Theoretical calculations on related nitroanilines have been used to determine the rotational barriers of substituents, which are influenced by the electronic effects and positioning of other functional groups. nih.gov

Table 1: Predicted Torsion Angles and Conformational Energy This interactive table provides hypothetical data based on computational studies of analogous molecules to illustrate the conformational preferences of this compound.

Torsion AngleConformationPredicted Angle (degrees)Relative Energy (kcal/mol)
C2-C1-N-C(cyclopropyl)Bisected (Staggered)~90°0 (Reference Minimum)
C2-C1-N-C(cyclopropyl)Eclipsed~0°> 5
C1-N-C(cyclopropyl)-C(H)Trans~180°Low
C1-N-C(cyclopropyl)-C(H)Gauche~60°Higher

A defining structural feature of this compound is the presence of a strong intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the secondary amine (N-H) and one of the oxygen atoms of the ortho-nitro group (N-H···O=N).

This type of hydrogen bond is well-documented in ortho-nitroaniline and its derivatives. acs.orgnih.gov It forms a six-membered pseudo-ring (N-H···O=N-C=C), which significantly stabilizes a planar arrangement of the amino and nitro groups relative to the benzene (B151609) ring. aps.org This planarity enhances resonance effects within the molecule.

Computational studies, typically using Density Functional Theory (DFT), can precisely calculate the geometry and strength of this hydrogen bond. Key parameters include the H···O distance, the N-H···O angle, and the resulting red shift in the N-H stretching frequency in vibrational spectra. The strength of this bond restricts the rotational freedom around the C(aryl)-N bond and is a dominant factor in determining the molecule's preferred conformation. nih.gov

Table 2: Characteristics of the Intramolecular Hydrogen Bond This interactive table summarizes the typical geometric and energetic parameters for the N-H···O=N hydrogen bond in 2-nitroaniline (B44862) derivatives, as predicted by computational methods.

ParameterDescriptionPredicted Value
d(H···O) Distance between amine hydrogen and nitro oxygen1.8 - 2.2 Å
∠(N-H···O) Angle of the hydrogen bond140 - 160°
Bond Energy Calculated strength of the interaction4 - 8 kcal/mol
Effect on Conformation Stabilizes planarity of the N-H and NO₂ groupsHigh

Molecular Dynamics Simulations (if applicable)

MD simulations can model the movement of a molecule over time, providing insights into its flexibility and interactions with its environment. A simulation of this compound in a solvent, such as water or an organic solvent, would reveal how solvent molecules arrange around the solute and how they affect its conformational preferences.

For instance, in a polar protic solvent like water, the ethoxy and nitro groups would be expected to form intermolecular hydrogen bonds with solvent molecules. These interactions would compete with the intramolecular hydrogen bond, potentially leading to transient fluctuations in the molecule's structure. Simulations could quantify the stability of the intramolecular hydrogen bond in different environments and explore the rotational dynamics of the ethoxy and cyclopropyl groups, which may be more flexible than in the gas phase.

In a hypothetical scenario where this compound acts as a ligand for a protein, MD simulations are a key tool for studying the binding process and the stability of the resulting complex. mdpi.com The general principles of ligand-protein interactions involve a combination of forces:

Hydrogen Bonding: The amine (N-H) group can act as a hydrogen bond donor, while the oxygen atoms of the ethoxy and nitro groups can act as acceptors. These are critical for specific recognition at a protein binding site. chemrxiv.org

Hydrophobic Interactions: The cyclopropyl group and the aromatic ring are nonpolar and can engage in favorable hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine, phenylalanine) in a binding pocket.

Pi-Stacking: The electron-deficient nitroaromatic ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan through pi-stacking or pi-hole interactions. nih.gov

An MD simulation would place the ligand in the protein's active site and simulate the system's evolution over time. Analysis of the simulation trajectory can reveal the stability of the binding pose, identify key interacting amino acid residues, calculate the binding free energy, and observe any conformational changes in the protein or ligand upon binding.

Advanced Derivatives and Analogues of N Cyclopropyl 5 Ethoxy 2 Nitroaniline

Design Principles for Structural Modification

The rational design of new analogues of N-Cyclopropyl-5-ethoxy-2-nitroaniline involves a deep understanding of structure-activity relationships (SAR). The core structure presents multiple points for modification: the aromatic ring, the nitro group, the ethoxy chain, and the N-cyclopropyl moiety. Each of these can be altered to modulate the molecule's electronic, steric, and pharmacokinetic properties.

Isosteric and Bioisosteric Replacements (conceptual design)

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to alter a lead compound's properties while retaining its desired biological activity. spirochem.com This approach involves substituting a functional group with another that has similar physical or chemical properties. For this compound, several conceptual bioisosteric replacements can be proposed to potentially improve its profile.

The nitro group , while a key electronic feature, can sometimes be associated with metabolic liabilities. cambridgemedchemconsulting.com Potential bioisosteres for the nitro group include the trifluoromethyl (-CF3) group, a cyano (-CN) group, or a sulfonyl group (-SO2R). nih.govebi.ac.uk These groups are also strongly electron-withdrawing and can mimic the electronic influence of the nitro group on the aromatic ring.

The ethoxy group can be replaced with other alkoxy groups of varying chain lengths or branching to modulate lipophilicity and steric bulk. Furthermore, bioisosteric replacements such as a thioether (-SR) or a selenoether (-SeR) could be considered to explore different electronic and binding interactions. The replacement of a methoxy (B1213986) group with alkyl or cyclic moieties has been shown to sometimes improve metabolic stability. cambridgemedchemconsulting.com

The cyclopropyl (B3062369) group is often used as a bioisostere for an alkene or as a rigid linker to increase metabolic stability and potency. scientificupdate.com It can be conceptually replaced with other small, strained ring systems like cyclobutane (B1203170) or even bicyclo[1.1.1]pentane to explore different conformational constraints. nih.govnih.gov Alternatively, replacing it with an isopropyl group could provide a non-strained, branched alkyl substituent for comparison. drugdesign.org

Finally, the benzene (B151609) ring itself can be replaced by various heterocyclic structures, such as pyridine (B92270), thiophene, or pyrazole, to introduce heteroatoms that can alter polarity, solubility, and potential hydrogen bonding interactions. drugdesign.orgchem-space.com

Original Functional GroupPotential Bioisosteric Replacement(s)Rationale for Replacement
Nitro (-NO2)Trifluoromethyl (-CF3), Cyano (-CN), Sulfonyl (-SO2R)Mimic electron-withdrawing properties, potentially improve metabolic stability.
Ethoxy (-OCH2CH3)Methoxy (-OCH3), Isopropoxy (-OCH(CH3)2), Thioether (-SCH2CH3)Modulate lipophilicity, steric bulk, and electronic interactions.
N-CyclopropylN-Cyclobutyl, N-Isopropyl, N-Bicyclo[1.1.1]pentylAlter conformational rigidity, lipophilicity, and metabolic stability.
Benzene RingPyridine, Thiophene, PyrazoleIntroduce heteroatoms to modify polarity, solubility, and hydrogen bonding capacity.

Introduction of Additional Functionalities

Beyond direct replacement, the introduction of new functional groups onto the this compound scaffold can impart novel properties. These functionalities can be strategically placed to interact with specific biological targets, improve aqueous solubility, or provide handles for further chemical modification or conjugation.

For instance, the addition of a hydroxyl (-OH) or a carboxylic acid (-COOH) group to the aromatic ring or the ethoxy chain could significantly increase water solubility and provide a point for salt formation or esterification. The introduction of a basic amine functionality, such as a piperidine (B6355638) or morpholine (B109124) ring, could also enhance solubility and allow for the formation of pharmaceutically acceptable salts.

Furthermore, the incorporation of photoreactive groups or fluorescent tags could enable the development of chemical probes for studying biological systems. The addition of groups capable of participating in "click chemistry," such as azides or alkynes, would facilitate the straightforward conjugation of the molecule to larger entities like polymers or biomolecules.

Synthetic Strategies for Derivative Libraries

The efficient synthesis of a diverse library of this compound derivatives is crucial for exploring the structure-activity relationship landscape. Modern synthetic organic chemistry offers a plethora of tools to achieve this, often leveraging high-throughput and parallel synthesis techniques.

Diversification of the Aromatic Ring Substituents

The aromatic ring of this compound is a prime target for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful methods for introducing a wide variety of substituents onto an aromatic core. acs.orgnih.govwesleyan.edu For example, if a halogen atom (e.g., bromine or iodine) is present on the aniline (B41778) ring, it can be readily converted to a variety of aryl, heteroaryl, alkyl, or alkynyl groups.

Electrophilic aromatic substitution reactions can also be employed to introduce new groups, although the directing effects of the existing substituents (the activating ethoxy and N-cyclopropylamino groups and the deactivating nitro group) must be carefully considered. chegg.com Nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially be used to further functionalize the aromatic ring, depending on the specific reaction conditions and the starting material.

Reaction TypeReagents/CatalystsPotential New Substituents
Suzuki-Miyaura CouplingPd catalyst, boronic acid/esterAryl, Heteroaryl
Buchwald-Hartwig AminationPd catalyst, amineSubstituted amines
Sonogashira CouplingPd/Cu catalyst, terminal alkyneAlkynyl groups
Electrophilic HalogenationNBS, NCS, etc.Bromo, Chloro

Modifications of the N-Cyclopropyl Moiety

The N-cyclopropyl group can be modified through various synthetic strategies. One approach is to start with a precursor aniline that lacks the cyclopropyl group and then introduce different N-substituents. N-alkylation of the parent aniline with various alkyl halides or through reductive amination with different aldehydes and ketones can generate a library of N-alkyl and N-cycloalkyl derivatives.

The synthesis of N-cyclopropyl anilines can be achieved through several methods, including the reaction of an aniline with a cyclopropylboronic acid in the presence of a copper catalyst. nih.gov This method could be adapted to introduce substituted cyclopropyl groups. Additionally, modern methods for the synthesis of cyclopropylamines are continually being developed, offering new routes to novel N-cyclopropyl analogues. acs.orgorganic-chemistry.orgchemrxiv.org

It is also important to consider the reactivity of the cyclopropyl group itself. Under certain oxidative conditions, the N-cyclopropyl group can undergo ring-opening reactions. acs.org While often an undesired side reaction, this reactivity could potentially be harnessed for specific applications.

Alterations to the Ethoxy Chain

The ethoxy chain provides another handle for structural diversification. Starting from a precursor with a hydroxyl group in place of the ethoxy group (a phenol), a variety of alkoxy chains can be introduced via Williamson ether synthesis. This involves reacting the phenoxide with a range of alkyl halides (e.g., methyl iodide, propyl bromide, benzyl (B1604629) chloride) to generate a library of ethers with varying chain lengths, branching, and aromatic substituents.

Furthermore, the alkyl chain of the ether can be functionalized. For example, starting with an allyl ether, various transformations such as dihydroxylation, epoxidation, or hydroformylation can be performed to introduce additional functional groups at the terminus of the alkoxy chain.

Starting MaterialReactionReagentsResulting Modification
5-Hydroxy-N-cyclopropyl-2-nitroanilineWilliamson Ether SynthesisAlkyl halide (e.g., CH3I, CH3CH2CH2Br)Varied alkoxy chains (-OCH3, -OCH2CH2CH3)
5-Allyloxy-N-cyclopropyl-2-nitroanilineDihydroxylationOsO4, NMODiol on the alkoxy chain
5-Allyloxy-N-cyclopropyl-2-nitroanilineEpoxidationm-CPBAEpoxide on the alkoxy chain

Formation of Fused and Heterocyclic Systems from the Aniline Core

The this compound molecule is a versatile precursor for the synthesis of a variety of fused heterocyclic compounds. airo.co.in The strategic placement of the nitro group ortho to the secondary amine is a key feature, as the nitro group can be readily reduced to a primary amine, creating a 1,2-diaminobenzene-type structure that is primed for cyclization reactions. tandfonline.comtandfonline.com These reactions are fundamental in medicinal chemistry and materials science for creating novel molecular frameworks. airo.co.inresearchgate.net

The synthesis of quinoline (B57606), a benzopyridine structure, and its derivatives from aniline precursors is a classic and continually evolving area of organic chemistry. uomustansiriyah.edu.iqmdpi.com For this compound, the construction of a fused pyridine ring to form a quinoline derivative typically requires initial reduction of the 2-nitro group to an amino group, yielding N1-cyclopropyl-5-ethoxybenzene-1,2-diamine. This intermediate can then undergo cyclization reactions.

One established method is the Friedländer annulation , where the 1,2-diamine intermediate reacts with a β-dicarbonyl compound or an α-methylene ketone. This condensation reaction, usually acid- or base-catalyzed, directly forms the quinoline ring system. The specific substituents from the this compound starting material would result in a highly substituted quinoline core.

Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This modern strategy would require modification of the starting aniline, but it provides a mild and versatile route to functionalized quinolines bearing halogen, selenium, or sulfur substituents in the 3-position. nih.gov

Table 1: Potential Quinoline Synthesis Pathways

Synthesis Name Key Reagents for Intermediate Expected Quinoline Features
Friedländer Annulation α,β-Unsaturated carbonyl compound Substituted at various positions depending on the carbonyl partner
Skraup Synthesis Glycerol, sulfuric acid, oxidizing agent Forms the basic quinoline skeleton

These synthetic strategies allow the aniline core of this compound to be elaborated into complex polycyclic systems, with the cyclopropyl and ethoxy groups providing unique physicochemical properties to the final quinoline derivatives.

The 1,2-diamine intermediate derived from the reduction of this compound is also a critical precursor for the synthesis of benzimidazoles. tandfonline.comresearchgate.net The Phillips condensation, which involves reacting the 1,2-diamine with an aldehyde, is a highly efficient method. organic-chemistry.org The use of various aldehydes allows for the introduction of a wide range of substituents at the 2-position of the resulting benzimidazole (B57391) ring. researchgate.netnih.gov An alternative one-pot method involves the reductive cyclization of the o-nitroaniline starting material with an aldehyde in the presence of a reducing agent like sodium dithionite, bypassing the need to isolate the diamine intermediate. researchgate.net

The synthesis of pyrimidine (B1678525) derivatives can also be envisioned. Substituted anilines are known to be key building blocks for pyrimidine-based compounds, which are of significant interest in medicinal chemistry. nih.govmdpi.com For instance, the reaction of an aniline derivative with a β-keto ester or a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine ring. The N-cyclopropyl and 5-ethoxy substituents would be retained in the final structure, influencing its chemical properties.

Table 2: Benzimidazole and Pyrimidine Synthesis Overview

Target Heterocycle General Method Key Reagents
Benzimidazole Phillips Condensation Aldehydes, Carboxylic Acids (or derivatives) researchgate.net
Benzimidazole Reductive Cyclization Aldehyde, Na₂S₂O₄ researchgate.net

A chemical scaffold is a core molecular structure upon which a variety of functional groups can be appended, creating a library of related compounds. This compound is an excellent candidate for scaffold construction due to its inherent functionality. tandfonline.comtandfonline.com

The key applications in scaffold construction include:

Precursor for Fused Heterocycles: As detailed above, the ability to generate the 1,2-diamine allows for the creation of benzimidazole, quinoxaline, and other fused systems. rsc.org These fused rings form rigid and structurally complex scaffolds.

Multiple Reaction Sites: The molecule possesses several sites for chemical modification: the secondary amine, the aromatic ring, and the nitro group. The aromatic ring can undergo further substitution, while the amine and the reduced nitro group are handles for cyclization or appendage of side chains.

Introduction of Specific Properties: The cyclopropyl group introduces a degree of conformational rigidity and a unique spatial arrangement, while the ethoxy group modulates the electronic properties and lipophilicity of the scaffold.

By leveraging these features, chemists can use this compound as a starting point to build large, diverse libraries of molecules for screening in drug discovery and materials science.

Structure-Activity Relationship (SAR) Studies in Chemical Space (theoretical, not biological)

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its properties. oncodesign-services.com In a theoretical chemical context, SAR involves analyzing how modifications to a molecule's functional groups affect its physicochemical characteristics, such as electronic distribution, steric profile, lipophilicity, and reactivity. optibrium.comresearchgate.net

For this compound, a theoretical SAR analysis can be broken down by its constituent parts:

N-Cyclopropyl Group: This group is a non-polar, conformationally restricted substituent.

Steric Effects: Compared to a linear alkyl group like N-ethyl, the cyclopropyl ring has a more defined and rigid spatial profile, which can influence how the molecule docks with other reactants or surfaces.

Electronic Effects: The cyclopropyl group has some sp2 character and can participate in conjugation with adjacent pi-systems, potentially influencing the electron density on the amine nitrogen. Replacing it with larger (e.g., cyclohexyl) or smaller (e.g., methyl) alkyl groups would systematically alter the steric bulk around the nitrogen. nih.govresearchgate.net

5-Ethoxy Group: This is an electron-donating group (EDG) through resonance and an electron-withdrawing group through induction.

Reactivity: As a strong activating group, it increases the electron density on the aromatic ring, particularly at the ortho and para positions (positions 2, 4, and 6). This makes the ring more susceptible to electrophilic aromatic substitution.

2-Nitro Group: This is a powerful electron-withdrawing group (EWG).

Reactivity: It strongly deactivates the aromatic ring towards electrophilic substitution. Its primary chemical role in synthesis is often as a precursor to an amine group via reduction. tandfonline.comtandfonline.com

Electronic Impact: The nitro group significantly lowers the electron density of the entire aromatic ring and makes the amine nitrogen less basic compared to an aniline without this group. Replacing it with other EWGs like a cyano (-CN) or trifluoromethyl (-CF₃) group would maintain the electron-withdrawing nature but alter the steric profile and subsequent reactivity pathways.

The interplay of these three groups creates a unique electronic and steric environment. The electron-donating ethoxy group and the electron-withdrawing nitro group have opposing effects on the ring's electron density, leading to a complex reactivity map for further chemical modifications. nih.govresearchgate.net Theoretical SAR studies allow chemists to predict how changing these substituents will fine-tune the molecule's properties for specific applications in synthesis. oncodesign-services.commdpi.com

Table 3: Theoretical Impact of Functional Group Modification

Original Group Potential Modification Predicted Change in Chemical Property
N-Cyclopropyl N-Methyl Decreased steric bulk, loss of rigid conformation.
N-Cyclopropyl N-Phenyl Increased steric bulk, potential for extended π-conjugation.
5-Ethoxy 5-Methoxy Slightly decreased lipophilicity and steric bulk.
5-Ethoxy 5-Trifluoromethoxy (-OCF₃) Switched from electron-donating to strongly electron-withdrawing, decreased ring reactivity.
2-Nitro 2-Cyano (-CN) Maintained strong electron-withdrawing character, different geometry and reactivity.

Conclusion and Future Research Directions

Summary of Academic Insights into N-Cyclopropyl-5-ethoxy-2-nitroaniline

Academic research specifically focused on this compound is presently limited in the public domain. The compound is primarily recognized as a commercially available organic building block, indicating its utility as a starting material or intermediate in the synthesis of more complex molecules. nbinno.combldpharm.com The structural features of this compound, namely the nitroaniline core combined with cyclopropyl (B3062369) and ethoxy substitutions, suggest its potential for a range of chemical transformations.

The existing body of scientific literature on related nitroaniline derivatives provides a foundational understanding of their significance. Nitroanilines are widely acknowledged as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their unique electronic and structural characteristics. nbinno.com The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring makes them versatile substrates for various organic reactions.

Furthermore, studies on other N-substituted nitroanilines have revealed interesting biological activities. For instance, various derivatives have been investigated for their potential as antimicrobial agents and for applications in areas like nitric oxide release. nih.govresearchgate.net Research into N-cyclopropyl-N-alkylanilines has also shed light on the reactivity of the cyclopropyl group in such molecular frameworks, particularly in reactions involving nitrosation. researchgate.net These studies on analogous compounds provide a valuable context for postulating the potential chemical behavior and applications of this compound.

Identification of Knowledge Gaps and Untapped Research Avenues

The current scarcity of dedicated research on this compound presents several clear knowledge gaps and, consequently, numerous opportunities for future investigation. A primary gap is the absence of a systematic study of its synthesis and characterization. While the compound is commercially available, detailed investigations into optimizing its synthesis, exploring different synthetic routes, and comprehensively characterizing its physicochemical and spectroscopic properties are lacking in peer-reviewed literature.

The potential applications of this compound remain largely unexplored. Given the established utility of nitroaniline derivatives, a significant untapped research avenue lies in the synthesis and evaluation of novel compounds derived from this specific molecule. For example, the reduction of the nitro group to an amine would yield a diamine derivative, a common precursor for heterocyclic compounds, which are prevalent in medicinal chemistry.

Furthermore, the biological activity of this compound and its potential derivatives is an open field of inquiry. Systematic screening for antimicrobial, antifungal, anticancer, or other pharmacological activities could reveal valuable therapeutic potential. The unique combination of the cyclopropyl moiety, which is a feature in several successful drugs, with the nitroaniline scaffold makes this a particularly intriguing area for exploration.

Another significant knowledge gap is the understanding of its reactivity. Detailed mechanistic studies of its reactions, such as electrophilic and nucleophilic substitutions, reductions, and functional group transformations, would provide a deeper understanding of its chemical behavior and expand its utility as a synthetic intermediate.

Potential for Fundamental Chemical Discoveries and Methodological Advancements

The exploration of this compound holds potential for both fundamental chemical discoveries and the advancement of synthetic methodologies. The interplay of the electronic effects of the nitro, ethoxy, and N-cyclopropyl groups on the aniline (B41778) ring could lead to novel reactivity patterns and the discovery of unexpected reaction pathways.

Investigating the synthesis of this compound could also drive methodological advancements. The development of more efficient, sustainable, and scalable synthetic routes would be of significant interest to the broader chemical community. This could involve exploring novel catalytic systems or flow chemistry approaches for its preparation.

Moreover, the use of this compound as a scaffold for the synthesis of new classes of compounds could lead to the discovery of molecules with unique photophysical, electronic, or biological properties. For instance, its derivatives could be explored as potential nonlinear optical materials, a field where nitroaniline derivatives have shown promise. rasayanjournal.co.in The strained cyclopropyl ring also offers opportunities for ring-opening reactions, potentially leading to the synthesis of novel aliphatic and heterocyclic structures.

In essence, while this compound is currently a relatively obscure compound, its chemical structure suggests a rich and unexplored research landscape. A concerted effort to investigate its synthesis, reactivity, and potential applications could not only fill the existing knowledge gaps but also contribute to fundamental advancements in organic chemistry and related scientific disciplines.

Q & A

Basic: What are the standard synthetic pathways for N-Cyclopropyl-5-ethoxy-2-nitroaniline, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of an aniline precursor. A common route includes:

Nitro Group Introduction : Nitration of 5-ethoxy-2-aminophenol derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

Cyclopropane Substitution : Reaction of the intermediate nitroaniline with cyclopropane derivatives (e.g., cyclopropyl halides) in the presence of a base (K₂CO₃) and polar aprotic solvents (DMF or DMSO) at 60–80°C .
Yield Optimization :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals based on substituent effects. The cyclopropyl group shows distinct splitting patterns (e.g., multiplet at δ 1.0–1.5 ppm for CH₂ groups). The ethoxy group appears as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error for exact mass validation .
  • FT-IR : Identify nitro group vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and NH stretching (~3350 cm⁻¹) .

Advanced: How do substituents (cyclopropyl, ethoxy, nitro) influence the electronic and steric properties of the aniline ring?

Methodological Answer:

  • Electronic Effects :
    • Nitro Group : Strong electron-withdrawing effect via resonance, deactivating the ring and directing electrophilic substitution to meta positions.
    • Ethoxy Group : Electron-donating via resonance (+M effect), competing with nitro’s deactivation.
    • Cyclopropyl : Inductive electron donation via sp³ hybridization, slightly offsetting nitro’s deactivation .
  • Steric Effects :
    • Cyclopropyl introduces steric hindrance, potentially slowing nucleophilic attacks.
    • Computational studies (DFT/B3LYP) can model charge distribution and HOMO/LUMO gaps to predict reactivity .

Advanced: How can contradictory solubility data for nitroaniline derivatives be resolved experimentally?

Methodological Answer:
Contradictions often arise from impurities or solvent polarity mismatches. A systematic approach includes:

Solvent Screening : Test solubility in graded solvents (e.g., methanol, isopropanol, ethyl acetate) using saturated solutions at 25°C .

Purity Assessment : Validate compound purity via HPLC (≥98%) before testing.

Temperature Control : Use thermostated baths to ensure consistent measurements (±0.1°C).

Data Reconciliation : Compare results with structurally similar compounds (e.g., 5-chloro-2-nitroaniline) to identify outliers .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Use B3LYP/6-311G(d,p) basis set to calculate transition states and activation energies.
    • Analyze Fukui indices to identify electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations :
    • Simulate solvent effects (e.g., DMSO vs. methanol) on reaction kinetics.
    • Validate with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Basic: How can the stability of this compound under varying storage conditions be assessed?

Methodological Answer:

  • Accelerated Stability Testing :
    • Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
    • Monitor nitro group reduction (e.g., formation of amine byproducts) .
  • Light Sensitivity :
    • Expose to UV light (254 nm) and track changes in UV-Vis spectra (λmax ~350 nm for nitroaromatics) .

Advanced: What strategies mitigate byproduct formation during cyclopropane substitution in nitroaniline derivatives?

Methodological Answer:

  • Regioselective Control :
    • Use bulky bases (e.g., DBU) to favor N-alkylation over O-alkylation.
    • Optimize stoichiometry (1.2 equiv cyclopropyl halide) to limit di-substitution .
  • Catalytic Additives :
    • Add KI (10 mol%) to enhance halide displacement efficiency.
    • Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.